N-(4-chloro-2-methylphenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-chloro-2-methylphenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide" is a derivative of sulfonamide, a group known for its various biological activities. Sulfonamides are a class of organic compounds that contain the functional group R-SO2-NH2. They are well known for their role in medicinal chemistry, particularly as antibiotics. The compound likely shares some chemical properties with other sulfonamides and may have potential applications in pharmaceuticals or as a biological probe due to the presence of the isoxazole and thiophene rings, which are common in drug design for their electronic properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of "N-(4-chloro-2-methylphenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide," the synthesis would likely start with a chlorinated aromatic compound, which could be further functionalized to introduce the isoxazole and thiophene rings. For example, the synthesis of related compounds has been reported where starting materials like 4-chlorobenzoic acid are esterified, hydrazinated, and cyclized to form thiadiazole derivatives, followed by conversion to sulfonyl chlorides and reaction with amines to yield the final sulfonamide products .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with multiple rings and substituents influencing the overall shape and electronic distribution. The presence of the isoxazole and thiophene rings in the compound suggests a planar geometry that could facilitate stacking interactions or binding to flat surfaces such as proteins. X-ray crystallography studies of similar sulfonamide compounds have shown how the sulfonamide group binds to enzymes like carbonic anhydrase, with the aromatic rings positioned in hydrophobic pockets . Quantum mechanical calculations and spectroscopic investigations can provide detailed information on the molecular structure, vibrational frequencies, and electronic properties of such compounds .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including sulfonation, chlorosulfonation, and reactions with amines. The chlorosulfonation of aromatic compounds is a key step in the synthesis of many sulfonamide derivatives, where chlorosulfonic acid is used to introduce the sulfonyl chloride group, which is then reacted with amines to form the sulfonamide . The reactivity of the compound can be influenced by the electronic effects of the substituents on the aromatic rings, which can affect the sites and relative reactivities toward electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of multiple aromatic rings and electronegative atoms like chlorine, oxygen, and nitrogen can lead to significant dipole moments and the potential for hydrogen bonding. These properties can affect the solubility, melting point, and stability of the compound. The electronic properties, such as the frontier molecular orbitals, chemical hardness, and electrophilicity, can be calculated using quantum chemical calculations to predict the reactivity and interactions of the compound with other molecules . Additionally, the thermodynamic properties can be temperature-dependent, which is important for understanding the behavior of the compound under different conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Sulfonamide derivatives, including those similar to the compound , have been synthesized and evaluated for their antibacterial activities. For instance, a study by Poręba et al. (2015) reported on the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines. Among these compounds, some demonstrated antimicrobial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity towards breast carcinoma cell lines (Poręba, K., Pawlik, K., Rembacz, K., Kurowska, E., Matuszyk, J., & Długosz, A., 2015).

Antiviral and Anticancer Applications

Compounds containing the sulfonamide moiety have also been synthesized for antiviral and anticancer purposes. Chen et al. (2010) developed new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, some of which exhibited anti-tobacco mosaic virus activity (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010). Additionally, Ghorab et al. (2015) synthesized sulfonamide derivatives with potential cytotoxic activity against breast and colon cancer cell lines, highlighting the versatile applications of sulfonamide compounds in medicinal chemistry (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015).

Inhibition of Enzymes and Corrosion Protection

Sulfonamide derivatives have been evaluated as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase, with some compounds showing modest inhibition potency. Mishra et al. (2016) designed and synthesized benzenesulfonamide derivatives that displayed weak inhibition against various human carbonic anhydrase isoforms, suggesting potential for development as selective inhibitors (Mishra, C. B., Kumari, S., Angeli, A., Monti, S., Buonanno, M., Prakash, A., Tiwari, M., & Supuran, C., 2016). Furthermore, sulfonamides have been investigated for their corrosion inhibition properties, as demonstrated by Sappani and Karthikeyan (2014), who tested certain drugs as inhibitors for mild steel corrosion in acidic medium, highlighting the multifaceted applications of sulfonamide derivatives beyond pharmaceuticals (Sappani, H. K., & Karthikeyan, S., 2014).

Eigenschaften

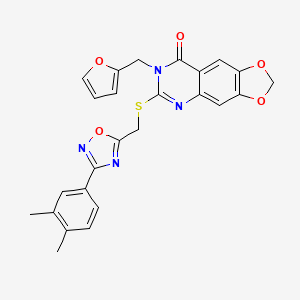

IUPAC Name |

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5S/c1-14-5-6-16(8-15(14)2)23-27-22(34-28-23)12-35-25-26-19-10-21-20(32-13-33-21)9-18(19)24(30)29(25)11-17-4-3-7-31-17/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUNUFWKWSPELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)